2-{[(3-Fluoro-4-methoxyphenyl)methyl]sulfanyl}-5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine
Overview
Description
2-{[(3-Fluoro-4-methoxyphenyl)methyl]sulfanyl}-5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine is a complex organic compound with potential applications in various scientific fields. This compound features a triazolopyrimidine core, which is known for its diverse biological activities and potential therapeutic applications.
Mechanism of Action
Target of Action
It is known that triazole compounds, which include the [1,2,4]triazolo[1,5-a]pyrimidine moiety, are capable of binding in the biological system with a variety of enzymes and receptors . This suggests that the compound could have multiple targets, contributing to its biological activities.
Mode of Action
Triazole compounds are known to interact with their targets through various mechanisms, often involving the formation of covalent bonds with key amino acids in the active sites of enzymes . This interaction can lead to changes in the conformation of the target proteins, potentially altering their function.
Biochemical Pathways
These could include pathways involved in cell proliferation, apoptosis, and signal transduction, among others .
Pharmacokinetics
The presence of fluorine in the molecules is known to induce improved pharmacokinetic profiles of bioactive molecules, improving lipophilicity and suppressing metabolic detoxification . This could potentially increase the in vivo lifetime of the molecules and thus increase their tissue bioavailability.
Result of Action
Compounds containing the [1,2,4]triazolo[1,5-a]pyrimidine moiety have been reported to show superior cytotoxic activities against certain cancer cell lines . This suggests that the compound could induce cell death in these cells, potentially through the induction of apoptosis or other forms of programmed cell death.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the use of enaminonitriles and benzohydrazides under microwave conditions, which facilitates a tandem reaction leading to the desired product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the use of microwave-assisted synthesis and other eco-friendly methods could be scaled up for industrial applications, ensuring high yields and purity.
Chemical Reactions Analysis
Types of Reactions
2-{[(3-Fluoro-4-methoxyphenyl)methyl]sulfanyl}-5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the aromatic ring and the triazolopyrimidine core.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles and electrophiles for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic ring or the triazolopyrimidine core.
Scientific Research Applications
2-{[(3-Fluoro-4-methoxyphenyl)methyl]sulfanyl}-5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazolo[1,5-a]pyrimidin-7-ol, 5-methyl-: Another triazolopyrimidine derivative with potential biological activities.
1,2,3-Triazoles: Compounds with similar triazole rings but different substitution patterns and biological activities.
Uniqueness
2-{[(3-Fluoro-4-methoxyphenyl)methyl]sulfanyl}-5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the fluoro-methoxyphenyl and sulfanyl groups enhances its potential as a versatile compound for various applications.
Properties
IUPAC Name |
2-[(3-fluoro-4-methoxyphenyl)methylsulfanyl]-5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15FN4OS/c1-9-6-10(2)20-14(17-9)18-15(19-20)22-8-11-4-5-13(21-3)12(16)7-11/h4-7H,8H2,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGJCRHSKPOJNBX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC2=NC(=NN12)SCC3=CC(=C(C=C3)OC)F)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15FN4OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701325864 | |
Record name | 2-[(3-fluoro-4-methoxyphenyl)methylsulfanyl]-5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701325864 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
318.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
40.7 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID49678057 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
790264-85-6 | |
Record name | 2-[(3-fluoro-4-methoxyphenyl)methylsulfanyl]-5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701325864 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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